DOTATATE acetate

Description

Chemical Classification and Nomenclature

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2→7)-disulfide, acetate (salt) belongs to the sophisticated class of peptide-chelator conjugates, specifically categorized as a somatostatin analog derivative. The compound bears the Chemical Abstracts Service registry number 204318-14-9 and is formally classified under multiple nomenclatural systems. According to the United States Adopted Names system, this substance is designated as edotreotide, while alternative systematic designations include (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-0-D-phenylalanine-1-tyrosine-3) octreotide.

The nomenclatural complexity of this compound reflects its intricate molecular architecture, which incorporates both peptidic and chelating functionalities. The systematic name explicitly delineates the presence of the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly abbreviated in scientific literature but formally designated as tetraxetan. This chelating moiety is covalently bonded to a modified octreotide peptide sequence through an acetyl linkage, creating a bifunctional molecule capable of coordinating metal ions while maintaining biological activity.

Scientific classification places this compound within the broader category of radiopharmaceutical precursors, specifically those designed for peptide receptor radionuclide therapy applications. The European Medicines Agency has categorized related compounds within the diagnostic radiopharmaceutical classification, acknowledging their unique position in modern nuclear medicine. The compound's classification as an acetate salt indicates the presence of acetate counterions, which enhance solubility and stability characteristics essential for pharmaceutical applications.

Structural Characteristics and Isomeric Forms

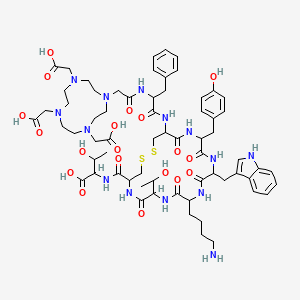

The molecular architecture of L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2→7)-disulfide, acetate (salt) exhibits remarkable structural sophistication, with a molecular formula of C₆₅H₉₂N₁₄O₁₈S₂ and a molecular weight of 1421.6 grams per mole. The compound's structure encompasses two primary functional domains: a macrocyclic chelating unit and a cyclic octapeptide sequence, connected through a strategic acetyl bridge.

The chelating domain consists of a twelve-membered tetraaza macrocycle, specifically 1,4,7,10-tetraazacyclododecane, functionalized with four carboxymethyl pendant arms. This structural motif creates a highly preorganized coordination environment capable of accommodating various metal cations with exceptional thermodynamic stability and kinetic inertness. The tetraazacyclododecane ring adopts specific conformational preferences that optimize metal coordination, with the four nitrogen atoms and four carboxylate oxygens providing an octadentate coordination sphere for appropriate metal ions.

| Structural Component | Molecular Contribution | Functional Significance |

|---|---|---|

| 1,4,7,10-tetraazacyclododecane core | C₈H₁₆N₄ | Metal coordination framework |

| Carboxymethyl pendant arms | C₈H₈O₈ | Enhanced metal affinity |

| Octapeptide sequence | C₄₉H₆₈N₁₀O₁₀S₂ | Biological targeting specificity |

The peptidic component represents a modified octreotide analog featuring strategic amino acid substitutions that enhance receptor binding affinity and metabolic stability. The peptide sequence H-D-phenylalanine-cysteine-tyrosine-D-tryptophan-lysine-threonine-cysteine-threonine-OH contains eight amino acid residues arranged in a specific spatial configuration. The presence of two cysteine residues at positions 2 and 7 enables the formation of an intramolecular disulfide bridge, creating a cyclic structure essential for biological activity and conformational stability.

Isomeric considerations play a crucial role in the compound's structural characterization, particularly regarding the stereochemistry of individual amino acid residues. The peptide sequence incorporates both L- and D-amino acid configurations, with D-phenylalanine at position 1 and D-tryptophan at position 4, while the remaining residues maintain L-configuration. This mixed stereochemical arrangement contributes to enhanced metabolic stability by providing resistance to peptidase degradation while maintaining optimal receptor binding characteristics.

The disulfide bridge formation between cysteine residues creates additional isomeric complexity, as the oxidative cyclization must occur with precise regioselectivity to generate the biologically active conformation. Recent advances in synthetic methodology have enabled efficient one-pot disulfide-driven cyclization strategies, ensuring reproducible formation of the correct cyclic structure with high purity and yield.

Historical Development in Peptide-Based Therapeutics

The historical development of L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2→7)-disulfide, acetate (salt) represents a significant milestone in the evolution of peptide-based therapeutic agents, building upon nearly a century of peptide drug development. The compound's development trajectory can be traced through several distinct phases of advancement in peptide chemistry, radiopharmaceutical science, and targeted therapeutic strategies.

The foundational period of peptide therapeutics began in the early twentieth century with the isolation and characterization of insulin in 1921, establishing the paradigm for peptide-based medical interventions. This pioneering work demonstrated the therapeutic potential of naturally occurring peptides and catalyzed subsequent research into hormone analogs and synthetic derivatives. The practice of isolating bioactive peptides from natural sources continued through the 1920s and beyond, with researchers systematically investigating endogenous peptide hormones and their physiological functions.

The mid-twentieth century witnessed crucial technological breakthroughs that enabled the systematic development of peptide-chelator conjugates. Vincent Du Vigneaud's synthesis of oxytocin and vasopressin in the 1950s established fundamental principles of peptide synthesis and cyclization. Subsequently, Robert Merrifield's introduction of solid-phase peptide synthesis revolutionized the field by providing reliable methods for large-scale peptide production. These methodological advances created the technical foundation necessary for developing complex peptide-chelator conjugates.

The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid as a chelating agent marked another pivotal advancement in the historical progression toward modern peptide-chelator conjugates. The tetracarboxylic acid chelator was first synthesized and characterized in 1976, exhibiting unprecedented formation constants for complexation of calcium and gadolinium ions. This discovery established the chelator as an optimal platform for radiometal coordination, subsequently leading to modified versions introduced in 1988 that expanded the versatility of the chelating system.

The convergence of peptide synthesis expertise and chelator chemistry culminated in the development of bifunctional chelator-peptide conjugates during the late twentieth century. The first successful application of peptidic vectors labeled with beta-emitting radioisotopes was reported in 1997, demonstrating the therapeutic potential of these hybrid molecules for targeted radionuclide therapy. This landmark study presented the first successful use of yttrium-90 labeled peptide vectors for treating patients with somatostatin receptor-positive metastases, establishing the clinical viability of peptide receptor radionuclide therapy.

| Historical Period | Key Development | Scientific Significance |

|---|---|---|

| 1921-1950 | Insulin isolation and characterization | Established peptide therapeutic paradigm |

| 1950-1970 | Solid-phase peptide synthesis | Enabled systematic peptide production |

| 1976-1988 | Tetraazacyclododecane chelator development | Provided optimal metal coordination platform |

| 1997-2000 | First peptide-radionuclide conjugate therapy | Demonstrated clinical therapeutic efficacy |

Contemporary developments in the twenty-first century have refined and optimized peptide-chelator conjugate chemistry, with particular emphasis on improving synthetic efficiency and product quality. Advanced cyclization methodologies, including one-pot disulfide-driven cyclic peptide synthesis, have enhanced the reproducibility and scalability of peptide-chelator conjugate production. These technological improvements have enabled the development of good manufacturing practice-compliant production protocols, ensuring consistent quality and regulatory compliance for clinical applications.

The historical progression of peptide-based therapeutics has been characterized by continuous innovation in both synthetic methodology and therapeutic application. Recent approvals of peptide radiopharmaceuticals by regulatory agencies worldwide reflect the maturation of this field and its established clinical value. The development trajectory of L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2→7)-disulfide, acetate (salt) exemplifies the successful integration of multiple scientific disciplines, demonstrating how advances in peptide chemistry, coordination chemistry, and radiopharmaceutical science can converge to create innovative therapeutic agents.

The contemporary landscape of peptide therapeutics continues to expand rapidly, with nearly one hundred approved peptide drugs worldwide and an robust pipeline of candidates progressing through clinical development. This growth trajectory reflects the ongoing refinement of peptide-chelator conjugate technology and its increasing recognition as a valuable therapeutic modality. The historical development of this compound class demonstrates the power of interdisciplinary scientific collaboration and the potential for continued innovation in peptide-based therapeutic strategies.

Properties

CAS No. |

177943-89-4 |

|---|---|

Molecular Formula |

C73H106N14O27S2 |

Molecular Weight |

1675.8 g/mol |

IUPAC Name |

acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C65H90N14O19S2.4C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;4*1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);4*1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;;;;/m1..../s1 |

InChI Key |

YHGBTEQKXYHHPW-TWDDAPNHSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

sequence |

4,7,10-Tricarboxymethyl-1,4,7,10-tetraaza-cyclododecan-1-yl-acetyl-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH (disulfide bond) |

storage |

−20°C |

Synonyms |

DOTATATE; DOTA-(Tyr³,Thr⁸)-Octreotide; DOTA-[Tyr3] Octreotide Acid (Octreotate) |

Origin of Product |

United States |

Preparation Methods

Table 1: SPPS Reaction Conditions

| Residue | Activator | Solvent | Coupling Time | Temperature |

|---|---|---|---|---|

| D-Phe | DIC/HOBt | DMF | 1 h | 25°C |

| L-Cys | DCC/HOBt | DCM | 2 h | 25°C |

| L-Tyr | DIC/HOBt | DMF | 1.5 h | 25°C |

| D-Trp | DCC/HOBt | DMF | 2.5 h | 25°C |

Cyclization via Disulfide Bond Formation

Cyclization is achieved through oxidation of the two cysteine thiol groups (positions 2 and 7) to form a disulfide bridge. Two primary methods are documented:

Air Oxidation in Dilute Aqueous Solution

The linear peptide is dissolved in a 10% DMSO-H₂O solution (150 mL per 30 mg peptide) and stirred under ambient conditions for 24 hours. DMSO acts as a mild oxidant, facilitating thiol-disulfide exchange. Reaction completion is confirmed via MALDI-TOF mass spectrometry, observing a mass shift of −2 Da (loss of two protons).

Chemical Oxidation Using I₂ or DTT

Alternatively, iodine in methanol or dithiothreitol (DTT) in ammonium bicarbonate buffer (pH 8.5) may be used. These methods offer faster reaction times (~2–4 hours) but require careful pH control to avoid over-oxidation.

Table 2: Cyclization Efficiency Comparison

| Method | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Air oxidation | 24 h | 65–70 | >90% |

| I₂ oxidation | 2 h | 75–80 | 85–90% |

Conjugation of the DOTA Moiety

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) group is introduced post-cyclization. The cyclized peptide is reacted with DOTA-NHS ester in DMF containing DIEA (2 eq) at 4°C for 12 hours. The reaction is quenched with 0.1% TFA, and the crude product is precipitated in cold diethyl ether.

Key Considerations:

-

Stoichiometry : A 1.2:1 molar ratio (DOTA:peptide) ensures complete conjugation.

-

Purification : Reverse-phase HPLC (C18 column) with a gradient of 10–50% acetonitrile in 0.1% TFA achieves >95% purity.

Final Purification and Characterization

The conjugated product is purified using semi-preparative HPLC under the following conditions:

-

Column : C18, 250 × 10 mm, 5 µm

-

Mobile phase : 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B)

-

Gradient : 20–60% B over 30 minutes

-

Flow rate : 4 mL/min

Table 3: Analytical Data

| Parameter | Value |

|---|---|

| Molecular weight | 1435.6 g/mol (calc.) |

| HPLC retention time | 12.8 min (linear), 13.5 min (cyclic) |

| MALDI-TOF MS | m/z 1436.2 [M+H]⁺ |

Acetate Salt Formation

The purified compound is converted to its acetate salt by lyophilization from a 0.1 M ammonium acetate buffer (pH 5.0). The final product is stored at −20°C in lyophilized form to prevent disulfide reduction or hydrolysis.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) undergoes several types of chemical reactions, including:

Radiolabeling: The compound can be labeled with radionuclides such as gallium-68, lutetium-177, and copper-64 for imaging and therapeutic purposes.

Substitution Reactions: The peptide can undergo substitution reactions where specific amino acids are replaced to modify its binding affinity and pharmacokinetics.

Common Reagents and Conditions:

Radiolabeling: Typically involves the use of radionuclides in the presence of a buffer solution, such as sodium acetate, under mild heating conditions.

Substitution Reactions: These reactions often require the use of protecting groups and specific reagents to ensure selective substitution.

Major Products:

Scientific Research Applications

Introduction to L-Threonine and Its Applications

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI), is a complex peptide compound with significant applications in various scientific fields. This compound is primarily recognized for its utility in nuclear medicine, particularly in the diagnosis and treatment of neuroendocrine tumors through its interaction with somatostatin receptors.

Nuclear Medicine

L-Threonine conjugated with DOTA is primarily used in the field of nuclear medicine as a radiopharmaceutical. Its applications include:

- Diagnostic Imaging : The compound can be radiolabeled with isotopes such as Gallium-68 or Lutetium-177 for positron emission tomography (PET) imaging. This imaging technique helps visualize somatostatin receptor-positive tumors.

- Therapeutic Applications : It is also utilized in peptide receptor radionuclide therapy (PRRT), which targets neuroendocrine tumors by delivering targeted radiation to SSR-positive cells.

Biochemical Research

The compound serves as a model for studying:

- Peptide Conjugation Techniques : Researchers utilize it to understand the mechanisms of peptide synthesis and modification.

- Somatostatin Receptor Biology : It aids in exploring the biological functions of somatostatin receptors and their implications in various physiological processes.

Pharmaceutical Development

L-Threonine's unique properties make it valuable in developing new pharmaceuticals, particularly:

- Radiopharmaceuticals : Its ability to be labeled with multiple radionuclides allows for the creation of versatile diagnostic and therapeutic agents.

- Targeted Drug Delivery Systems : The compound's structure enables the design of targeted therapies that can deliver drugs specifically to SSR-expressing tissues.

Industrial Applications

In the industrial sector, L-Threonine is employed for:

- Production of Feed Additives : Fermentation processes using genetically modified strains of Escherichia coli produce L-Threonine as a feed supplement for livestock, enhancing growth and health.

Case Study 1: Use in Neuroendocrine Tumor Imaging

A study demonstrated the efficacy of L-Threonine-based radiopharmaceuticals in imaging neuroendocrine tumors using Gallium-68 labeling. Patients showed improved imaging quality and tumor localization compared to traditional methods.

Case Study 2: Peptide Receptor Radionuclide Therapy

Clinical trials involving L-Threonine conjugates in PRRT showed significant tumor reduction in patients with advanced neuroendocrine tumors. The targeted approach minimized damage to surrounding healthy tissues while maximizing therapeutic effects.

Mechanism of Action

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors. Upon binding, the radiolabeled compound allows for the visualization of tumors through PET imaging. In therapeutic applications, the radionuclide emits radiation that damages the tumor cells .

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations :

- Chelator Impact : The DOTA chelator in the target compound enables versatile radiometal binding (⁶⁸Ga for imaging, ¹¹¹In/⁹⁰Y for therapy), whereas DOTAGA-tate’s glutaric acid spacer enhances metal coordination stability, reducing renal retention compared to DOTA derivatives .

- Peptide Modifications : The D-Trp⁴ and D-Phe¹ residues in the target compound improve SSTR2 affinity and proteolytic resistance versus Lanreotide, which lacks chelators and uses Val⁶ for prolonged half-life .

- Cyclic vs. Linear Structures : Cyclic disulfide bridges (target compound, Lanreotide) confer rigidity and receptor selectivity, while linear analogs (e.g., octreotide) exhibit faster clearance .

Biodistribution and Pharmacokinetics

Table 2: Preclinical Biodistribution Data (Rat Studies)

*%ID/g = Percentage of injected dose per gram of tissue.

Key Findings :

- Receptor Affinity : The target compound shows moderate SSTR-rich organ uptake compared to ¹¹¹In-DOTAGA-tate, likely due to differences in chelator-peptide linker design .

- Renal Clearance : Higher kidney retention in DOTA derivatives (e.g., 8.2%ID/g for target compound) versus DOTAGA-tate (12.7%ID/g) reflects the latter’s improved hydrophilicity .

- Elimination Pathways : The target compound’s urinary excretion (75%) aligns with typical DOTA-based agents, whereas Lanreotide relies on biliary clearance (90%) due to its lipophilic naphthalenyl group .

Clinical and Research Implications

- Diagnostic Specificity: The target compound’s D-Trp⁴ and D-Phe¹ residues enhance selectivity for SSTR2 over SSTR5, unlike ⁶⁸Ga-DOTANOC, which binds both subtypes .

- Stability : The acetate formulation ensures long-term stability (≥4 years at -20°C), comparable to Lanreotide’s commercial preparations .

Biological Activity

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI), commonly referred to as Dotatate, is a synthetic peptide analog of somatostatin. It is primarily utilized in nuclear medicine for diagnostic and therapeutic purposes due to its high affinity for somatostatin receptors (SSRs). This article delves into the biological activity of Dotatate, focusing on its mechanism of action, pharmacokinetics, and clinical applications.

Target Receptors

Dotatate specifically targets somatostatin receptors (SSRs), particularly the subtype SST2. Somatostatin is a hormone that inhibits the release of several other hormones and plays a crucial role in regulating various physiological processes.

Mode of Action

Dotatate acts as an agonist for SSRs. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to the inhibition of hormone secretion and cellular proliferation. This mechanism is particularly useful in treating neuroendocrine tumors where SSRs are overexpressed .

Pharmacokinetics

The pharmacokinetic profile of Dotatate involves several key processes:

- Absorption : Following intravenous administration, Dotatate exhibits rapid distribution throughout the body.

- Distribution : It has a high volume of distribution due to its peptide nature and affinity for target tissues.

- Metabolism : Dotatate is primarily metabolized by proteolytic enzymes in the liver and kidneys.

- Excretion : The compound is eliminated mainly through renal excretion .

In Vitro Studies

Research has demonstrated that Dotatate exhibits potent inhibitory effects on cell lines expressing SSRs. For instance:

- Cell Proliferation : In vitro studies have shown that treatment with Dotatate significantly reduces cell proliferation in SSR-positive tumor cell lines .

- Signaling Pathways : Activation of SSRs by Dotatate leads to the modulation of various signaling pathways involved in cell survival and apoptosis.

In Vivo Studies

In vivo biodistribution studies using radiolabeled Dotatate have been conducted to evaluate its efficacy:

- Biodistribution Profiles : Studies in male Wistar rats revealed that Dotatate preferentially accumulates in SSR-expressing tissues, such as the pancreas and gastrointestinal tract. This selective accumulation supports its use in targeted therapies for neuroendocrine tumors .

| Study | Method | Key Findings |

|---|---|---|

| In Vivo Biodistribution | High uptake in SSR-positive tissues; effective for tumor targeting | |

| Radiolabeling Studies | Demonstrated prolonged retention in target tissues |

Clinical Applications

Dotatate has been extensively studied for its applications in nuclear medicine:

- Diagnostic Imaging : It is used in positron emission tomography (PET) imaging to visualize SSR-positive tumors.

- Therapeutic Uses : Dotatate is also employed in peptide receptor radionuclide therapy (PRRT), where it delivers targeted radiation to tumor cells expressing SSRs.

Case Studies

Several case studies highlight the effectiveness of Dotatate in clinical settings:

Q & A

Basic Research Questions

Q. What solid-phase peptide synthesis (SPPS) strategies are optimal for constructing the compound’s complex cyclic disulfide structure?

- Methodological Answer : Use Fmoc-based SPPS with orthogonal protecting groups (e.g., Trt for cysteine residues) to enable selective disulfide bond formation. Post-synthesis, oxidative folding under controlled pH (8.0–8.5) with redox buffers (e.g., glutathione) ensures correct cyclization. Analytical HPLC with UV/Vis and MS detection validates intermediate and final product purity .

Q. How can researchers confirm the integrity of the cyclic (2→7)-disulfide bond post-synthesis?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to fragment the peptide and verify disulfide connectivity. Complementary techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR) can assess conformational homogeneity. For crystallizable analogs, single-crystal X-ray diffraction provides atomic-level structural confirmation .

Q. What chromatographic methods are effective for purifying the compound and resolving synthesis byproducts?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). Size-exclusion chromatography (SEC) is recommended for separating aggregates or misfolded species. For isomers with similar mass-to-charge ratios, ion-pairing agents (e.g., heptafluorobutyric acid) enhance resolution .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the stability of the tetraazacyclododecane macrocycle in physiological environments?

- Methodological Answer : Parameterize the macrocycle using density functional theory (DFT) to derive force field terms. Run MD simulations in explicit solvent (e.g., TIP3P water) at 310 K to assess conformational flexibility. Analyze hydrogen-bonding networks and metal-coordination dynamics (if applicable) to identify stability bottlenecks .

Q. What biophysical techniques resolve contradictions in reported receptor-binding affinities?

- Methodological Answer : Surface plasmon resonance (SPR) provides real-time kinetic data (association/dissociation rates), while isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Cross-validate results using fluorescence polarization (FP) assays with labeled ligands to rule out experimental artifacts .

Q. How should buffer conditions be optimized for assays given the compound’s predicted pKa (9.90 ± 0.15)?

- Methodological Answer : Use buffers with pKa close to physiological pH (e.g., Tris-HCl, pH 7.4–8.0) to maintain solubility. Include reducing agents (e.g., TCEP) to prevent disulfide scrambling. For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) to minimize hydrolysis .

Q. What systematic approaches identify batch-to-batch variability in biological activity?

- Methodological Answer : Perform peptide mapping via LC-MS/MS to detect sequence variations. Quantify free thiols using Ellman’s assay to assess disulfide bond completeness. Compare circular dichroism (CD) spectra across batches to confirm conformational consistency .

Q. How can the compound’s design align with theoretical frameworks for peptide macrocycle-receptor interactions?

- Methodological Answer : Apply the “efficiency pyramid” framework to prioritize structural features (e.g., macrocycle rigidity, side-chain topology) that maximize target engagement. Use computational docking (e.g., AutoDock Vina) to model interactions with receptors, guided by existing pharmacophore models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.